molecular formula C12H17N3O4 B2609887 2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid CAS No. 1404878-37-0

2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid

Cat. No.: B2609887
CAS No.: 1404878-37-0
M. Wt: 267.285
InChI Key: ARNPEBZYTRJLKC-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of di-tert-butyl dicarbonate with the amino acid precursor under basic conditions to form the Boc-protected amino acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar protection strategies, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotected Amino Acid: Formed after removal of the Boc group.

    Oxidized Pyrimidine Derivatives: Formed through oxidation reactions.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid largely depends on its use as a synthetic intermediate. When used in peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid is unique due to the presence of the pyrimidine ring, which can participate in specific interactions and reactions not possible with other aromatic systems. This makes it a valuable intermediate in the synthesis of complex bioactive molecules.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-8(10(16)17)7-9-13-5-4-6-14-9/h4-6,8H,7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNPEBZYTRJLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404878-37-0
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid
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